molecular formula C14H13F3N6O B2795436 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034411-80-6

4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2795436
CAS No.: 2034411-80-6
M. Wt: 338.294
InChI Key: QYZVSYYBUBOWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrazine ring is introduced to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in the formulation of drugs and other industrial products .

Mechanism of Action

The mechanism of action of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

IUPAC Name

pyrazin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c15-14(16,17)11-7-12(21-9-20-11)22-3-5-23(6-4-22)13(24)10-8-18-1-2-19-10/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVSYYBUBOWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.